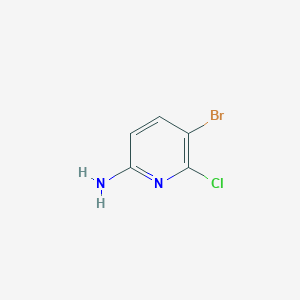

5-Bromo-6-chloropyridin-2-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTBOALODZMXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625114 | |

| Record name | 5-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358672-65-8 | |

| Record name | 5-Bromo-6-chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358672-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-6-chloropyridin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications in the development of therapeutic agents, particularly kinase inhibitors.

Core Compound Properties

This compound is a halogenated aminopyridine derivative. Its structure, featuring bromine, chlorine, and amino functional groups, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.

| Property | Value | Reference |

| CAS Number | 358672-65-8 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | Not explicitly available, but related compounds have defined ranges. | |

| SMILES | Nc1ccc(Br)c(Cl)n1 | [3] |

| InChI | 1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | [3] |

| InChI Key | BUTBOALODZMXJV-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as an acute toxicant and requires careful handling in a laboratory setting.

| Hazard Statement | GHS Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area or under a fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 6-chloropyridin-2-amine.

Experimental Protocol: Bromination

This protocol is based on established methods for the bromination of aminopyridines.

Materials:

-

6-chloropyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-chloropyridin-2-amine in DMF.

-

Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Caption: Synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various heterocyclic scaffolds with demonstrated biological activity. Its primary application lies in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[1][4]

Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a class of privileged structures in medicinal chemistry, with applications as hypnotic, anxiolytic, and anticancer agents. This compound can be used as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This compound serves as a versatile starting material for the synthesis of inhibitors targeting various kinases, including p38 MAP kinase.[1][4]

Key Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol, adapted from procedures for structurally similar compounds, describes the coupling of an arylboronic acid with this compound.[5][6]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura Coupling Workflow.

Biological Significance and Signaling Pathways

As previously mentioned, derivatives of this compound are often developed as kinase inhibitors. A prominent target for such inhibitors is the p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[4][7]

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibitors derived from this compound can block the activity of p38 MAPK, thereby preventing the downstream signaling cascade and reducing inflammation.

Caption: p38 MAPK Signaling Pathway Inhibition.

References

- 1. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropyridin-2-amine is a halogenated aminopyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of bromine, chlorine, and amine functionalities on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the signaling pathways of key kinase targets, p38 MAP Kinase and VEGFR-2, for which derivatives of this compound have shown inhibitory potential.

Chemical Identity and Properties

This compound is a solid organic compound with the IUPAC name this compound[1]. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 358672-65-8[1] |

| Molecular Formula | C₅H₄BrClN₂[1] |

| SMILES | C1=CC(=NC(=C1Br)Cl)N |

| InChI | InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 207.45 g/mol [1] |

| Appearance | Solid |

| Topological Polar Surface Area | 38.9 Ų[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2-amino-6-chloropyridine. This reaction is an electrophilic aromatic substitution where the bromine atom is introduced at the 5-position of the pyridine ring, which is activated by the amino group.

Experimental Protocol: Bromination of 2-Amino-6-chloropyridine

This protocol is adapted from analogous bromination reactions of similar aminopyridine substrates.

Materials:

-

2-Amino-6-chloropyridine

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Sodium hydroxide (10 N solution)

-

Ethyl acetate

-

Saturated aqueous potassium carbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-6-chloropyridine (1.0 eq) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of 10 N sodium hydroxide solution at 0 °C until the mixture is basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with saturated aqueous potassium carbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Cross-Coupling Reactions

The presence of both a bromo and a chloro substituent on the pyridine ring makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures.

This generalized protocol is based on procedures for similar bromopyridine substrates[2][3].

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 5-aryl-6-chloropyridin-2-amine.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Bromopyridine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good[2] |

| 2-bromo-6-methyl pyridine | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | >95 |

| 4-bromotoluene | Phenylboronic acid | Pd(II) phosphine complex | Cs₂CO₃ | Dioxane | 88-99[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In the case of this compound, this reaction can be used to introduce a variety of primary or secondary amines at the 5-position.

This protocol is a general guideline based on amination of similar bromopyridines[5][6].

Materials:

-

This compound

-

Primary amine (e.g., Aniline, Benzylamine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 eq).

-

Add this compound (1.0 eq) and the primary amine (1.2 eq).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C, stirring vigorously, until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Table 4: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives

| Bromopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-bromo-6-methyl pyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 60[6] |

| 5-bromo-2-chloropyridine | Ammonia (from LHMDS) | Pd(dba)₂/Xantphos | LiHMDS | Toluene/THF | 96 (amination at C5)[7] |

| 2-bromo-6-methyl pyridine | 2,4,6-trimethyl aniline | Pd₂(dba)₃/dppp | NaOt-Bu | Toluene | 72[5] |

Role in Kinase Inhibitor Drug Discovery

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This compound serves as a valuable starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases, such as p38 MAP Kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. The aminopyridine core can be elaborated through reactions like the Suzuki-Miyaura coupling to introduce aryl groups that occupy the ATP-binding site of p38, leading to its inhibition.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Pathological angiogenesis is a hallmark of cancer, and as such, VEGFR-2 is a major target for anti-cancer drug development. Derivatives of aminopyridines and related heterocycles have shown potent inhibitory activity against VEGFR-2.

Table 5: Biological Activity of Representative Kinase Inhibitors with Aminopyrimidine/Aminopyridine Scaffolds

| Compound Class | Target Kinase | IC₅₀ (nM) |

| 2-amino-4-aryl-5-chloropyrimidines | VEGFR-2 | Potent inhibition observed |

| Nicotinamide-based derivatives | VEGFR-2 | 60.83 |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 190 - 600[8] |

| Pyridinylimidazole derivative (11) | p38α | Potent inhibition reported |

| Benzothiazole derivative (13m) | p38α | 31 |

Note: The IC₅₀ values presented are for derivatives of related scaffolds and serve to illustrate the potential of the aminopyridine core in kinase inhibitor design. Specific data for derivatives of this compound are not publicly available.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow relevant to the application of this compound.

p38 MAP Kinase Signaling Pathway

Caption: Simplified p38 MAP Kinase signaling cascade.

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. This compound | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-6-chloropyridin-2-amine, a halogenated aminopyridine derivative of interest in pharmaceutical and agrochemical research. The synthesis involves a two-step process commencing from readily available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Synthesis of the precursor, 2-amino-6-chloropyridine. This can be accomplished via the amination of 2,6-dichloropyridine or the reduction of 2-chloro-6-nitropyridine.

-

Regioselective bromination of 2-amino-6-chloropyridine at the 5-position. This step takes advantage of the activating effect of the amino group, which directs the electrophilic substitution to the para-position.

This strategy allows for the controlled introduction of the chloro and bromo substituents onto the pyridine ring, starting from common laboratory reagents.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloropyridine

Two primary methods for the synthesis of 2-amino-6-chloropyridine are presented below.

Method A: From 2,6-dichloropyridine

This method involves the nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with an amino group.

-

Reaction Scheme:

Method B: From 2-chloro-6-nitropyridine

This method involves the reduction of the nitro group of 2-chloro-6-nitropyridine to an amino group.

-

Reaction Scheme:

-

Experimental Protocol: A general procedure involves dissolving 2-chloro-6-nitropyridine in an alcohol solvent, such as ethanol. A reducing agent, for example, sodium borohydride, is then added portion-wise. The reaction progress can be monitored by the color change of the reaction mixture. Upon completion, the product is isolated by extraction and purified.

Table 1: Quantitative Data for the Synthesis of 2-amino-6-chloropyridine (Illustrative)

| Parameter | Method A (from 2,6-dichloropyridine) | Method B (from 2-chloro-6-nitropyridine) |

| Starting Material | 2,6-dichloropyridine | 2-chloro-6-nitropyridine |

| Reagents | Ammonia source (e.g., aq. NH3) | Sodium borohydride, Ethanol/Water |

| Reaction Conditions | Elevated temperature and pressure | Room temperature |

| Typical Yield | Data not available | Data not available |

| Purity | Data not available | Data not available |

| Reference | General knowledge of pyridine chemistry | [1] |

Note: Specific quantitative data for these reactions were not available in the provided search results. The table serves as a template for expected parameters.

Step 2: Synthesis of this compound

This step involves the selective bromination of 2-amino-6-chloropyridine at the 5-position using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation due to its ability to provide a low concentration of electrophilic bromine, which favors selective substitution on activated aromatic rings.[2]

-

Reaction Scheme:

-

Experimental Protocol (Adapted from a similar reaction): The following protocol is adapted from the bromination of 2-amino-4-chloropyridine, a structurally similar compound.[1]

-

Dissolve 2-amino-6-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1][3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.[1][4]

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Table 2: Quantitative Data for the Synthesis of this compound (Analogous Procedure)

| Parameter | Value |

| Starting Material | 2-amino-6-chloropyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C |

| Reaction Time | Typically 30 minutes to a few hours (monitor by TLC) |

| Typical Yield | High (e.g., ~87% for the analogous reaction)[1] |

| Purity | High after purification |

| Reference | Adapted from[1][3][4] |

Visualizations

Diagram 1: Overall Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Diagram 2: Experimental Workflow for Bromination

Caption: Workflow for the bromination step.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of 2-amino-6-chloropyridine, followed by a regioselective bromination at the 5-position. The use of N-Bromosuccinimide as the brominating agent offers a high degree of selectivity and typically results in good yields under mild reaction conditions. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity based on specific laboratory capabilities and requirements.

References

An In-depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-6-chloropyridin-2-amine, a halogenated aminopyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical properties, provides a representative experimental protocol for its synthesis, and explores its applications as a key building block in the development of novel therapeutic agents and other functional molecules.

Core Chemical and Physical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄BrClN₂ | [1][2] |

| Molecular Weight | 207.45 g/mol | [1] |

| Alternate Molecular Weight | 207.46 g/mol | [2] |

| CAS Number | 358672-65-8 | [1] |

| Appearance | Solid | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the bromination of a suitable aminopyridine precursor. The following protocol is a representative method based on established procedures for the synthesis of similar halogenated aminopyridines, such as the bromination of 2-aminopyridine derivatives using N-Bromosuccinimide (NBS).[3][4]

Reaction Scheme:

References

A Technical Guide to the Physical Properties of Ibuprofen: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The focus of this document is on its melting point and solubility characteristics, crucial parameters for drug development, formulation, and quality control. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of Ibuprofen's primary mechanism of action.

Physical Properties of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1][2] Its physical properties, particularly its melting point and solubility, are fundamental to its pharmaceutical behavior.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to a liquid phase.[3] Impurities tend to depress and broaden the melting point range. Ibuprofen has a relatively low and sharp melting point, characteristic of a pure crystalline compound.[1][2][4]

Solubility

Solubility is a key determinant of a drug's bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[5] Ibuprofen is classified as a poorly water-soluble drug.[6] Its solubility is highly dependent on the polarity of the solvent and the pH of aqueous solutions.[7] As a carboxylic acid, its solubility in water increases at higher pH levels due to deprotonation.[7]

Quantitative Data

The following tables summarize the key quantitative data for the melting point and solubility of Ibuprofen.

Table 1: Melting Point of Ibuprofen

| Property | Value | Reference |

| Melting Point | 75–77 °C | [1][4] |

| Melting Point | 75-77.5 °C | [2] |

Table 2: Solubility of Ibuprofen in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water | 0.021 g/L | 25 °C | [2][8] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | Not Specified | [9] |

| Ethanol | ~60 mg/mL | Not Specified | [9] |

| Ethanol (90%) | 66.18 g/100 mL | 40 °C | [8] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Not Specified | [9] |

| Dimethylformamide (DMF) | ~45 mg/mL | Not Specified | [9] |

| Methanol | Very Soluble | Not Specified | [8] |

| Acetone | Very Soluble | Not Specified | [8] |

| Dichloromethane | Very Soluble | Not Specified | [8] |

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following protocols are based on established pharmacopeial methods and common laboratory practices.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The Ibuprofen sample must be fully dry and in a fine powdered form.[3] If necessary, gently crush the crystalline sample using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.[11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine a rough estimate.[12]

-

Precise Determination: For an accurate measurement, start heating at a slower rate (e.g., 1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14]

Apparatus:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Ibuprofen to a known volume of the desired solvent in a flask. The excess solid is necessary to ensure that a saturated solution is formed at equilibrium.[14]

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or stirrer. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample and then filter the supernatant through a fine-pore filter (e.g., 0.45 µm).[16]

-

Analysis: Accurately dilute the clear, saturated filtrate with the solvent. Determine the concentration of Ibuprofen in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of Ibuprofen in the solvent, taking into account the dilution factor.

Visualization of Ibuprofen's Mechanism of Action

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][18][19] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19]

References

- 1. acs.org [acs.org]

- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. frontlifesciences.com [frontlifesciences.com]

- 6. news-medical.net [news-medical.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. uspbpep.com [uspbpep.com]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. ClinPGx [clinpgx.org]

- 18. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 19. news-medical.net [news-medical.net]

In-Depth Technical Guide: Safety Profile of 5-Bromo-6-chloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 5-Bromo-6-chloropyridin-2-amine, a halogenated aminopyridine derivative of interest in pharmaceutical research and development. Due to the limited availability of specific toxicological studies for this compound, this guide amalgamates data from Safety Data Sheets (SDS), global chemical databases, and toxicological information on the broader class of aminopyridines to offer a robust safety profile.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | PubChem[1] |

| Molecular Weight | 207.46 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 358672-65-8 | PubChem[1] |

| InChI Key | BUTBOALODZMXJV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | Nc1ccc(Br)c(Cl)n1 | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye damage.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[1]

The logical workflow for the GHS classification based on identified hazards is illustrated below.

Caption: GHS Classification Workflow for this compound.

Toxicological Profile

General Toxicity of Aminopyridines

Aminopyridines are known to be acutely toxic compounds that are readily absorbed through the skin and gastrointestinal tract.[2] Their primary mechanism of toxicity involves the blockade of voltage-gated potassium channels.[2][3][4] This action prolongs the action potential, leading to an increase in neurotransmitter release at nerve terminals.[3][4][5]

Potential Signaling Pathway of Toxicity

The toxic effects of aminopyridines, and likely this compound, are primarily mediated through their impact on neuronal signaling. The diagram below illustrates the proposed mechanism of action leading to neurotoxicity.

Caption: Proposed Toxicological Signaling Pathway of Aminopyridines.

Experimental Protocols for Safety Assessment

Standardized protocols are employed to assess the skin and eye irritation potential of chemical substances. While specific results for this compound are not published, the following methodologies would be applicable.

In Vitro Skin Irritation Test (Based on OECD TG 439)

This test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

Experimental Workflow:

-

Tissue Preparation: Reconstituted human epidermal tissues are equilibrated in culture medium.

-

Application of Test Substance: A defined amount of this compound (typically as a solid or in a suitable solvent) is applied topically to the tissue surface.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) at 37°C.[6]

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed off, and the tissues are incubated in fresh medium for a post-exposure period (e.g., 42 hours).[6]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[6]

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%) compared to negative controls.[6]

Caption: Experimental Workflow for In Vitro Skin Irritation Testing.

Acute Eye Irritation/Corrosion Test (Based on OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage using albino rabbits.

Experimental Workflow:

-

Animal Preparation: Healthy young adult albino rabbits are selected and acclimated. Analgesics and topical anesthetics are administered prior to the test.

-

Application of Test Substance: A single dose (typically 0.1 g for a solid) of this compound is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring of Lesions: Ocular lesions of the cornea, iris, and conjunctiva are scored according to a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a certified respirator if dusts are generated. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area or under a chemical fume hood. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

| First Aid: Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. |

| First Aid: Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. |

| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted prior to any handling or use of this compound. Researchers should always consult the most up-to-date Safety Data Sheet provided by the supplier.

References

- 1. This compound | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-6-chloropyridin-2-amine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropyridin-2-amine is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring amino, bromo, and chloro groups on a pyridine ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the key structural features, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it explores its potential applications in medicinal chemistry through common cross-coupling reactions, providing detailed experimental protocols for its synthesis and subsequent derivatization.

Core Structural Features and Physicochemical Properties

This compound possesses a pyridine core, a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is substituted with three functional groups: an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 6. The presence of these substituents significantly influences the electronic properties and reactivity of the pyridine ring. The amino group is an electron-donating group, which activates the ring towards electrophilic substitution, while the halogen atoms are electron-withdrawing, deactivating the ring but also providing handles for cross-coupling reactions.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.45 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 358672-65-8 | [1] |

| Appearance | Solid | |

| SMILES | Nc1ccc(Br)c(Cl)n1 | |

| InChI | 1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| InChIKey | BUTBOALODZMXJV-UHFFFAOYSA-N |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a suitable aminopyridine precursor. The following protocol is a representative example based on analogous syntheses of halogenated aminopyridines.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-chloropyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the amino, bromo, and chloro substituents.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Predicted IR Spectrum: The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-C/C-N stretching vibrations of the pyridine ring, as well as absorptions corresponding to the C-Br and C-Cl bonds in the lower frequency region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.45 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom. Common fragmentation patterns for aminopyridines involve the loss of the amino group or cleavage of the pyridine ring.

Reactivity and Applications in Drug Development

The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 6, along with an amino group at position 2, makes this compound a highly valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery. The bromine and chlorine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3][4][5][6] These reactions allow for the introduction of a wide variety of substituents at these positions, enabling the exploration of the chemical space around the aminopyridine core. Substituted aminopyridines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8][9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the more reactive C-Br bond at position 5 is expected to undergo coupling preferentially over the C-Cl bond at position 6.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki Coupling Reaction Pathway:

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of amino groups at either the C5 or C6 position of the pyridine ring, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube.

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[11][12][13]

Buchwald-Hartwig Amination Pathway:

Caption: Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its well-defined structural features and the differential reactivity of its halogen substituents provide a robust platform for the synthesis of diverse compound libraries. The detailed experimental protocols for its synthesis and functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions outlined in this guide offer a practical resource for researchers in the fields of organic synthesis and medicinal chemistry. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

- 1. This compound | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. benchchem.com [benchchem.com]

Navigating the Synthesis and Supply of 5-Bromo-6-chloropyridin-2-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in the procurement and application of 5-Bromo-6-chloropyridin-2-amine. This halogenated pyridine derivative is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of potentially bioactive molecules. This document outlines its commercial availability, provides insights into potential synthetic routes based on analogous compounds, and discusses its broader applications in drug discovery, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Researchers are advised to consult the suppliers' websites for the most current product specifications, availability, and pricing.

Below is a summary of key suppliers and their product information. Please note that catalog details are subject to change.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | This compound | 358672-65-8 | C₅H₄BrClN₂ | 207.46 | - |

| Pharmaffiliates | 6-Bromo-5-chloropyridin-2-amine | 1004294-58-9 | C₅H₄BrClN₂ | 207.45 | Isomer |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data from PubChem.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| CAS Number | 358672-65-8 |

| Appearance | White to off-white solid |

| SMILES | C1=CC(=NC(=C1Br)Cl)N |

| InChI | InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |

| InChIKey | BUTBOALODZMXJV-UHFFFAOYSA-N |

Synthetic Approaches: An Overview

A plausible synthetic pathway could involve the bromination of 2-amino-6-chloropyridine. The regioselectivity of the bromination would be a critical factor to control.

Caption: Proposed Synthetic Route to this compound.

General Experimental Considerations (Based on Analogous Syntheses):

-

Starting Material: 2-Amino-6-chloropyridine would be the logical starting material.

-

Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent are common reagents for the bromination of aromatic rings.

-

Solvent: Acetic acid or other polar aprotic solvents are often employed for such reactions.

-

Reaction Conditions: The reaction temperature would need to be carefully controlled to influence the regioselectivity of the bromination.

-

Work-up and Purification: A typical work-up would involve neutralizing the reaction mixture, extracting the product with an organic solvent, and purifying it using techniques such as column chromatography or recrystallization.

It is important to note that the synthesis of halogenated pyridines can sometimes yield a mixture of isomers, necessitating efficient purification methods to isolate the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[2] Consequently, this compound represents a valuable starting material for the synthesis of kinase inhibitors.

The bromine and chlorine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: General workflow for utilizing this compound in drug discovery.

While specific signaling pathways directly modulated by derivatives of this compound are not documented in publicly available literature, the broader class of aminopyridine-based kinase inhibitors has been shown to target various kinases implicated in cancer and inflammatory diseases. The development of potent and selective inhibitors often involves iterative cycles of chemical synthesis and biological testing to optimize the compound's properties.

Conclusion and Future Outlook

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its utility as a scaffold for kinase inhibitors, in particular, makes it a compound of interest for researchers in oncology and immunology. While detailed experimental protocols for its synthesis and specific biological targets of its derivatives are not yet widely published, the foundational knowledge of aminopyridine chemistry provides a strong basis for its exploration in the development of novel therapeutic agents. Future research efforts will likely focus on the elaboration of this scaffold to generate potent and selective modulators of various biological targets.

References

An In-depth Technical Guide to the Reactivity of the Amine Group on the Pyridinamine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, valued for its unique electronic and structural properties. As essential heterocycles, aminopyridines are integral to a vast array of biologically active compounds and are frequently employed as versatile building blocks in the synthesis of complex molecules.[1][2] This guide provides a comprehensive examination of the reactivity of the exocyclic amine group on the pyridinamine core, with a focus on the electronic and steric factors that govern its chemical behavior. Understanding these principles is critical for the rational design of novel therapeutics and the optimization of synthetic pathways.[1][3]

The position of the amine group on the pyridine ring—at the 2- (α), 3- (β), or 4- (γ) position—profoundly influences the molecule's basicity, nucleophilicity, and the regioselectivity of its reactions. This guide will delve into the key reactions of the amine moiety, including acylation, alkylation, and diazotization, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough resource for professionals in the field of drug development.

Electronic and Steric Influences on Reactivity

The reactivity of the aminopyridine core is a delicate interplay of electronic and steric effects. The electronegative nitrogen atom within the pyridine ring exerts an electron-withdrawing inductive effect, which generally decreases the electron density of the ring carbons.[4] However, the exocyclic amino group acts as a strong electron-donating group through resonance, pushing electron density into the ring. This dynamic is central to understanding the reactivity of these molecules.

The position of the amine group dictates the nature of this resonance effect. For 2- and 4-aminopyridine, the lone pair of electrons on the exocyclic nitrogen can be delocalized onto the ring nitrogen, leading to resonance structures with a negative charge on the ring nitrogen and a positive charge on the exocyclic nitrogen.[5] This resonance stabilization has significant implications for the basicity and reactivity of both the ring and the exocyclic amine. In contrast, the amino group in 3-aminopyridine is more analogous to aniline, as its lone pair does not directly conjugate with the ring nitrogen.[5]

Steric hindrance also plays a crucial role, particularly for 2-aminopyridine, where the proximity of the amine group to the ring nitrogen can impede the approach of bulky reagents.[6] This can influence reaction rates and, in some cases, the site of reaction (ring nitrogen vs. exocyclic nitrogen).

Acidity and Basicity: A Quantitative Look

The basicity of aminopyridines, a critical parameter in drug design and synthesis, is significantly influenced by the position of the amino substituent. The pKa values of the conjugate acids of the three isomers of aminopyridine are summarized in the table below.

| Compound | pKa of Conjugate Acid |

| 4-Aminopyridine | 9.11 - 9.17 |

| 2-Aminopyridine | 6.71 - 6.86 |

| 3-Aminopyridine | ~6.0 |

| Pyridine (for reference) | 5.5 |

| Aniline (for reference) | 4.6 |

| (Data sourced from[5][7][8]) |

4-Aminopyridine is the most basic of the three isomers. This is attributed to the substantial resonance stabilization of its conjugate acid, where the positive charge is delocalized over both the exocyclic amino group and the ring nitrogen. 2-Aminopyridine is less basic than 4-aminopyridine, a phenomenon that can be attributed to factors including potential intramolecular hydrogen bonding and steric effects that can influence the solvation and stability of the protonated form.[5] 3-Aminopyridine is the least basic of the isomers; its basicity is comparable to, though slightly higher than, pyridine itself, reflecting the aniline-like nature of its amino group.[5]

Key Chemical Reactions of the Amine Group

The exocyclic amine group of aminopyridines undergoes a variety of chemical transformations, making it a versatile handle for molecular elaboration.

N-Acylation

Acylation of the exocyclic amino group is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals. The reaction typically involves treating the aminopyridine with an acylating agent such as an acid chloride or anhydride.

The mechanism of acetylation of aminopyridines has been studied, and it is indicated that for 2- and 3-aminopyridines, the rate-determining step is the direct acetylation at the exocyclic amino nitrogen.[9] However, for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate.[9] The presence of substituents on the ring can influence the reaction pathway; for instance, a 2-methyl group on 4-aminopyridine can block the pathway involving the ring N-acetyl intermediate.[9]

Logical Flow of Aminopyridine Acylation

Caption: General workflow for the N-acylation of aminopyridines.

Experimental Protocol: Acylation of 2-Aminopyridine

This protocol is a generalized procedure based on common laboratory practices for the acylation of aminopyridines.

-

Materials: 2-Aminopyridine, acetic anhydride, a suitable aprotic solvent (e.g., acetone, dichloromethane, or tetrahydrofuran), and a base (e.g., pyridine or triethylamine, optional, to scavenge the acid byproduct).

-

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

If using a base, add it to the solution.

-

Slowly add a stoichiometric amount of acetic anhydride to the cooled, stirring solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

N-Alkylation

N-alkylation of aminopyridines is another crucial reaction for introducing structural diversity. Traditional methods often involve the use of alkyl halides, but these can sometimes lead to over-alkylation.[10] More modern approaches, such as reductive amination or metal-free catalytic methods, offer improved selectivity.[10][11]

For instance, a metal-free approach for the N-alkylation of 2-aminopyridines with 1,2-diketones using BF3·OEt2 as a catalyst has been reported.[10][11] This reaction proceeds under aerobic conditions and yields a diverse range of substituted secondary amines in good to excellent yields.[10][11] Studies have shown that 2-aminopyridine derivatives with electron-donating substituents tend to give higher yields of the N-alkylated product compared to those with electron-withdrawing substituents, which is consistent with an increase in the nucleophilicity of the amine.[10][11]

Workflow for Metal-Free N-Alkylation of 2-Aminopyridines

Caption: Decarboxylative N-alkylation of 2-aminopyridines.

Experimental Protocol: N-Monoalkylation of Aminopyridines via Reductive Amination

This protocol is adapted from a reported facile N-monoalkylation procedure.[12]

-

Materials: 2- or 3-aminopyridine, a carboxylic acid, and sodium borohydride.

-

Procedure:

-

A mixture of the aminopyridine and the carboxylic acid is prepared.

-

Sodium borohydride is added to the mixture under controlled conditions.

-

The reaction is allowed to proceed under mild conditions.

-

The reaction yields the corresponding N-monoalkylated aminopyridine.

-

The product is isolated and purified using standard techniques such as extraction and chromatography.

-

Diazotization

Diazotization is a pivotal reaction that converts a primary aromatic amine into a diazonium salt, which is a versatile intermediate for a wide range of subsequent transformations, including Sandmeyer-type reactions and azo coupling.[13] The diazotization of aminopyridines is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[13]

The diazonium salts of 2- and 4-aminopyridine are known to be unstable and tend to hydrolyze rapidly to the corresponding hydroxypyridines in dilute acid.[14] The diazonium salt derived from 3-aminopyridine is reasonably stable, behaving similarly to the diazonium salt of aniline.[5] These intermediates are generally not isolated and are used in situ for further reactions.[13]

Diazotization and Subsequent Azo Coupling of 4-Aminopyridine

Caption: Two-step synthesis of an azo dye from 4-aminopyridine.

Experimental Protocol: Diazotization of 4-Aminopyridine and Azo Coupling with 2-Naphthol

This protocol is based on general procedures for diazotization and azo coupling reactions.[13][15]

-

Materials: 4-Aminopyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), 2-naphthol, and sodium hydroxide (NaOH).

-

Procedure:

-

Diazotization:

-

Dissolve 4-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath with stirring.

-

Prepare a cold aqueous solution of sodium nitrite.

-

Slowly add the cold sodium nitrite solution to the cold 4-aminopyridine solution while maintaining the temperature between 0-5 °C. Stir for approximately one hour. The resulting solution contains the 4-pyridinediazonium chloride intermediate.

-

-

Azo Coupling:

-

In a separate beaker, prepare a solution of 2-naphthol in aqueous sodium hydroxide.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

The precipitate can be collected by filtration, washed with cold water, and dried.

-

-

Applications in Drug Development

The aminopyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and other interactions with biological targets, combined with its favorable physicochemical properties, makes it highly valuable.[1] For example, 4-aminopyridine (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[16] The reactivity of the amine group allows for the synthesis of diverse libraries of compounds for screening against various biological targets, including enzymes and receptors.[1][3]

Conclusion

The reactivity of the amine group on the pyridinamine core is a multifaceted subject governed by a combination of electronic and steric factors that are highly dependent on the position of the amine substituent. A thorough understanding of these principles is indispensable for scientists and researchers in the field of drug development, as it enables the strategic design and synthesis of novel aminopyridine-based compounds with desired pharmacological properties. The key reactions of acylation, alkylation, and diazotization provide versatile pathways for the chemical modification of this important scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. article.sciencepg.com [article.sciencepg.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than… | bartleby [bartleby.com]

- 9. connectsci.au [connectsci.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. oaji.net [oaji.net]

- 16. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-6-chloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for 5-Bromo-6-chloropyridin-2-amine, a crucial intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining the integrity of the compound, and achieving reliable experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | Sigma-Aldrich[1] |

| Molecular Weight | 207.46 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 65 - 69 °C | Fisher Scientific[2] |

| CAS Number | 358672-65-8 | PubChem[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

Data sourced from PubChem and commercial supplier safety data sheets.[1][3]

Emergency First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][4]

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the stability and purity of this compound and to ensure a safe laboratory environment.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8 °C. | To minimize degradation from thermal stress. |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed. | To prevent reaction with atmospheric moisture and oxygen. |

| Light Exposure | Protect from light. | Some halogenated pyridines are light-sensitive.[5] |

| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions.[2] |

Handling Procedures

The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Hypothetical Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a hot air oven at 60 °C for 48 hours.

-